molecular formula C19H23N3O3 B2885395 N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1203213-17-5

N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide

Cat. No.: B2885395
CAS No.: 1203213-17-5
M. Wt: 341.411
InChI Key: OWODEKMHQLGZGF-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide is a pyridazinone derivative characterized by a 4-methoxyphenyl substituent at the pyridazinone C3 position and a cyclopentylamide moiety linked via a propanamide chain. The cyclopentylamide moiety may influence steric and lipophilic properties, affecting solubility and receptor binding.

For instance, benzylation or alkylation of pyridazinone precursors (e.g., 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide) using substituted halides under basic conditions is a common strategy .

Properties

IUPAC Name

N-cyclopentyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13(19(24)20-15-5-3-4-6-15)22-18(23)12-11-17(21-22)14-7-9-16(25-2)10-8-14/h7-13,15H,3-6H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWODEKMHQLGZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic compound belonging to the class of pyridazine derivatives. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities. The following sections provide an overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C18H21N3O3C_{18}H_{21}N_{3}O_{3}, with a molecular weight of approximately 327.4 g/mol. The structure features a cyclopentyl group, a methoxyphenyl substituent, and a pyridazinone moiety, which contribute to its unique biological properties.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit osteoclast differentiation by suppressing the expression of cathepsin K, an enzyme critical for bone resorption. This property suggests potential therapeutic applications in treating conditions related to bone metabolism and inflammatory diseases.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses notable anticancer properties. It has been shown to interfere with tumor-related pathways, potentially leading to apoptosis in various cancer cell lines. For instance, the compound's mechanism may involve modulation of apoptotic proteins and cell cycle arrest, similar to other pyridazine derivatives that have been studied .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interaction with specific molecular targets such as receptors or enzymes. These interactions may modulate various biological pathways, influencing cellular functions related to inflammation and cancer progression.

In Vitro Studies

Recent studies have focused on the biological activity of this compound across different cell lines:

Cell Line IC50 (µM) Biological Effect
HepG2 (liver cancer)6.92Induces apoptosis via S-phase arrest
A549 (lung cancer)8.99Significant cytotoxicity observed
MCF7 (breast cancer)8.26Inhibition of proliferation noted

These findings illustrate the compound's effectiveness in inducing apoptosis and inhibiting cell growth across multiple cancer types .

Comparative Analysis

Compared to other compounds in the pyridazine class, this compound demonstrates distinct biological activities due to its unique structural features. Similar compounds have shown varying degrees of efficacy against cancer cells, indicating that modifications in structure can significantly impact potency and selectivity towards biological targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound ID/Name Pyridazinone C3 Substituent Amide Substituent Key Functional Groups
Target Compound 4-Methoxyphenyl Cyclopentyl Methoxy (electron-donating), cyclopentylamide
6e 4-Benzylpiperidin-1-yl 1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl Benzylpiperidine, antipyrine moiety
6f 4-(4-Chlorophenyl)piperazin-1-yl 1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl Chlorophenylpiperazine, antipyrine
6k 4-Methylphenyl 1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl Methylphenyl, antipyrine
D315-1296 4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl 3-Ethylphenyl Pyrrolidine-sulfonyl, ethylphenylamide

Key Observations :

  • Amide Variations : The cyclopentylamide in the target differs from aromatic antipyrine-linked amides (6e, 6f, 6k), which may reduce π-π stacking interactions but enhance lipophilicity .

Physicochemical and Spectral Properties

Compound Melting Point (°C) IR C=O Stretching (cm⁻¹) Notable NMR Signals (δ, ppm)
6e Not reported 1664, 1642 Aromatic protons (7.2–7.6), pyridazinone H (6.8)
6h 145–147 1650, 1620 Chlorophenyl (7.3–7.5), piperazine (2.5–3.2)
6k 233–235 Not specified Methylphenyl (2.3), pyridazinone H (6.7)
D315-1296 Not reported Not reported Ethylphenyl (1.2–1.4), pyrrolidine-sulfonyl (3.1–3.4)

Inferences for the Target Compound :

  • The 4-methoxyphenyl group would likely produce a deshielded aromatic proton signal near δ 7.0–7.8, similar to 6k’s methylphenyl signals .
  • IR C=O stretches (~1650–1680 cm⁻¹) would align with antipyrine hybrids (6e, 6h) .

Implications for Pharmacological Activity

  • Antipyrine hybrids (6e, 6f, 6g) : Demonstrated anti-inflammatory and analgesic properties in prior studies .
  • Electron-withdrawing groups (6f, 6h) : Enhanced receptor binding affinity due to increased electrophilicity .
  • Lipophilic substituents (D315-1296) : Improved membrane permeability via sulfonyl and alkyl groups .

The target’s 4-methoxyphenyl and cyclopentylamide groups may balance metabolic stability and bioavailability, warranting further investigation.

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